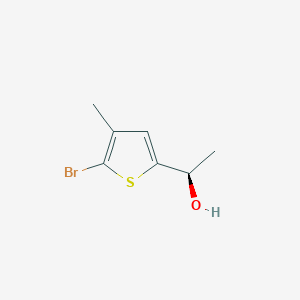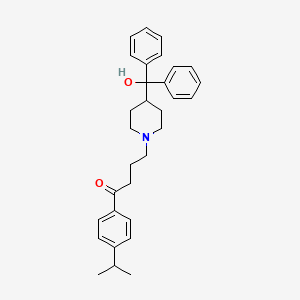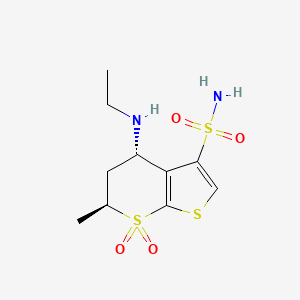
Florylpicoxamid-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Florylpicoxamid-phenol is a synthetic fungicide belonging to the picolinamide chemical family. It is known for its broad-spectrum activity against various plant pathogenic fungi. This compound is designed to deliver maximum biological activity while minimizing environmental impact through rapid degradation after application .
Preparation Methods
The synthesis of florylpicoxamid-phenol involves multiple steps, adhering to principles of Green Chemistry. The active ingredient is developed as a single stereoisomer to minimize the dose rate and avoid environmental burdens of less active stereoisomers. The synthetic route includes the use of renewable raw materials such as lactic acid and alanine. The process involves a convergent stereoselective synthesis that reduces the use of protecting groups and employs safer reaction solvents. A novel synthetic sequence to the 2,3,4-trisubstituted pyridine motif from furfural further increases the renewable carbon content of the active ingredient to nearly 50% .
Chemical Reactions Analysis
Florylpicoxamid-phenol undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
Florylpicoxamid-phenol exerts its effects by targeting the quinone ‘inside’ (Qi) binding site of the mitochondrial cytochrome bc1 complex. This inhibition disrupts the mitochondrial electron transport chain, leading to the prevention of spore germination on the leaf surface and arresting mycelial growth and pycnidia development in leaf tissue .
Comparison with Similar Compounds
Florylpicoxamid-phenol is unique compared to other fungicides due to its specific targeting of the Qi site and its development as a single stereoisomer. Similar compounds include:
Fenpicoxamid: Another picolinamide fungicide that also targets the Qi site of the mitochondrial cytochrome bc1 complex.
Epoxiconazole: A triazole fungicide with a different mode of action but used for similar agricultural applications.
Fluxapyroxad: A pyrazole-carboxamide fungicide with broad-spectrum activity against plant pathogenic fungi.
This compound stands out due to its sustainable synthesis and rapid degradation, making it an environmentally friendly option for crop protection .
Properties
Molecular Formula |
C25H24F2N2O5 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[(2S)-1,1-bis(4-fluorophenyl)propan-2-yl] (2S)-2-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]propanoate |
InChI |
InChI=1S/C25H24F2N2O5/c1-14(29-24(31)22-23(30)20(33-3)12-13-28-22)25(32)34-15(2)21(16-4-8-18(26)9-5-16)17-6-10-19(27)11-7-17/h4-15,21,30H,1-3H3,(H,29,31)/t14-,15-/m0/s1 |
InChI Key |
FXCKWSOZNZLUMM-GJZGRUSLSA-N |
Isomeric SMILES |
C[C@@H](C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)[C@H](C)NC(=O)C3=NC=CC(=C3O)OC |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)C(C)NC(=O)C3=NC=CC(=C3O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


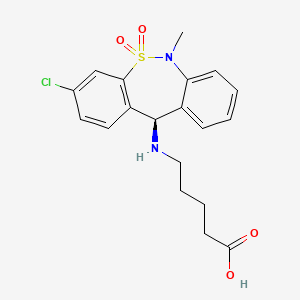

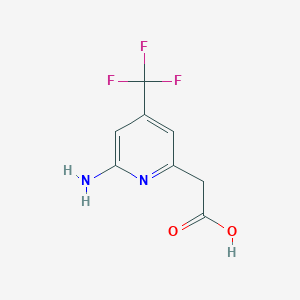

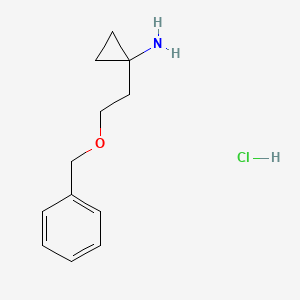

![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)
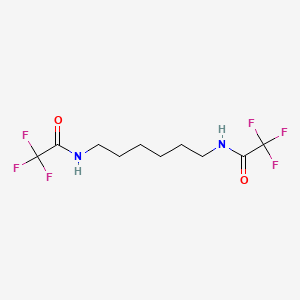
![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)
